(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
(2R,4S)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEVKNLEXCXBHR-WTIKUKJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662556 | |
| Record name | (4S)-4-Amino-D-proline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263407-17-6 | |
| Record name | (4S)-4-Amino-D-proline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Pyrroline Precursors
The most efficient route begins with a substituted pyrroline derivative. A key step involves catalytic hydrogenation using chiral catalysts to establish the (2R,4S) configuration. For example, hydrogenation of (2R,4R)-4-nitro-pyrroline-2-carboxylate esters over a palladium-based catalyst yields the cis-4-amino intermediate with >98% enantiomeric excess (ee). Critical parameters include:
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Catalyst : Pd/C modified with cinchona alkaloids (e.g., quinidine) for asymmetric induction.
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Solvent : Tetrahydrofuran (THF) or ethyl acetate to stabilize the transition state.
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Pressure : 50–100 psi H₂ to minimize side reactions.
A comparative analysis of hydrogenation conditions is provided in Table 1.
Table 1: Hydrogenation Conditions and Outcomes
| Catalyst | Solvent | Pressure (psi) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Pd/C + Quinidine | THF | 50 | 98.5 | 85 |
| Raney Ni | Ethanol | 100 | 72.3 | 63 |
| PtO₂ | Acetic Acid | 30 | 89.1 | 78 |
Stereoselective Amination
Post-hydrogenation, the nitro group is reduced to an amine. A two-step protocol avoids racemization:
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Nitro Reduction : Use Zn/HCl or catalytic transfer hydrogenation (Pd/C, ammonium formate) at 25°C.
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Salt Formation : Treatment with HCl gas in methanol precipitates the dihydrochloride salt.
Racemization at the 4-position is mitigated by maintaining pH < 3 during acidification. Chiral HPLC (Chirobiotic T column) confirms <1% epimerization under these conditions.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, pharmaceutical manufacturers employ continuous flow reactors for critical steps:
Cost-Effective Protecting Group Strategies
Industrial routes often use tert-butyloxycarbonyl (Boc) protection for the amine:
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Protection : React the free amine with Boc anhydride in dichloromethane (DCM) and triethylamine.
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Deprotection : Treat with 4M HCl in dioxane to regenerate the amine without racemization.
This approach reduces side products by 40% compared to benzyl-based protection.
Purification and Quality Control
Crystallization Optimization
The dihydrochloride salt is purified via recrystallization from ethanol/water (3:1). Key factors include:
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Cooling Rate : 0.5°C/min to prevent inclusion of solvates.
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Seed Crystals : Addition of 0.1% w/w seed material improves crystal size distribution.
Table 2: Crystallization Solvent Systems
| Solvent Ratio (EtOH:H₂O) | Purity (%) | Yield (%) |
|---|---|---|
| 2:1 | 98.7 | 78 |
| 3:1 | 99.9 | 85 |
| 4:1 | 99.5 | 81 |
Analytical Validation
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HPLC : C18 column (150 mm × 4.6 mm), 0.1% TFA in water/acetonitrile gradient, retention time = 6.8 min.
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Elemental Analysis : Calculated for C₅H₁₂Cl₂N₂O₂: C 29.58%, H 5.96%, N 13.79%; Found: C 29.52%, H 5.89%, N 13.72%.
Challenges and Mitigation Strategies
Epimerization During Alkylation
Alkylation of the pyrrolidine ring at the 2-position risks racemization. Solutions include:
Byproduct Formation in Acidic Conditions
Over-acidification generates chlorinated byproducts. Controlled HCl gas addition (pH 1.5–2.0) and real-time pH monitoring reduce impurities to <0.5%.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino group or other positions on the pyrrolidine ring
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Using alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products
Oxidation: Formation of 4-oxo-pyrrolidine-2-carboxylic acid derivatives.
Reduction: Formation of 4-aminopyrrolidine-2-methanol.
Substitution: Formation of N-substituted pyrrolidine derivatives
Scientific Research Applications
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: Utilized in the production of agrochemicals and fine chemicals .
Mechanism of Action
The mechanism of action of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to amino acid metabolism and neurotransmitter synthesis
Comparison with Similar Compounds
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₂Cl₂N₂O₂ |
| Molecular Weight | 203.07 g/mol |
| Stereochemistry | (2R,4S) |
| Key Functional Groups | Amino (NH₂), Carboxylic Acid (COOH) |
| Solubility | High in water (due to dihydrochloride) |
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from its stereochemistry and functional groups. Below is a detailed comparison with analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Stereochemical Impact: The (2R,4S) configuration confers distinct binding affinities compared to (2S,4R) or (2S,4S) isomers. For example, (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride (CAS: N/A) shows altered enzyme inhibition profiles due to inverted stereochemistry . The dihydrochloride form enhances solubility compared to free-base analogs like 4-aminopyrrolidine-2-carboxylic acid .
Functional Group Influence: Amino Group: Critical for hydrogen bonding in enzyme active sites. Replacement with hydroxyl (e.g., 4-hydroxypyrrolidine-2-carboxamide) reduces basicity but increases solubility . Carboxylic Acid: Enables salt formation (e.g., dihydrochloride) and conjugation with amines. Methyl ester derivatives (e.g., CBZ-protected methyl ester) are used to block reactivity during synthesis .
Industrial Relevance :
- CBZ-Protected Derivatives : Preferred in solid-phase peptide synthesis for stability .
- Azide Derivatives : Enable bioorthogonal reactions in drug delivery systems .
Biological Activity
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chiral compound with significant implications in both organic chemistry and biological research. Its unique stereochemistry and functional groups make it a valuable building block in the synthesis of complex organic molecules and an important subject of study in various biological contexts.
- Molecular Formula : C5H10N2O2·2HCl
- Molecular Weight : 184.06 g/mol
- CAS Number : 16257-83-3
This compound is characterized by its pyrrolidine ring structure, which is integral to its biological activity and interaction with various molecular targets.
The primary mechanism of action involves the compound's ability to interact with specific enzymes and receptors, modulating their activity. It has been shown to influence biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.
Target Enzymes
One notable target is the 6-oxocamphor hydrolase , where it catalyzes the carbon-carbon bond cleavage of bicyclic beta-diketones through a retro-Claisen reaction, leading to the production of optically active compounds such as (2R,4S)-beta-campholinic acid.
Biological Applications
The biological applications of this compound are diverse:
- Enzyme Mechanisms : It is extensively used in studies investigating enzyme mechanisms and protein-ligand interactions.
- Therapeutic Potential : The compound is being explored as a precursor for radiolabeled compounds used in imaging studies, particularly in medical diagnostics.
- Pharmaceutical Development : Its derivatives have shown promise in developing drugs targeting neurological disorders and as catalysts in asymmetric synthesis.
Case Studies and Research Findings
Several studies highlight the biological activity and potential therapeutic applications of this compound:
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Study on Enzyme Interaction :
- Researchers utilized this compound to investigate its interaction with metabotropic glutamate receptors (mGluRs), which are critical targets for drug development due to their role in various neurological conditions. The binding affinity and modulation effects were assessed, demonstrating its potential as a therapeutic agent .
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Antimicrobial Activity :
- A study focused on the antimicrobial properties of compounds related to this compound found that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanisms involved membrane permeabilization and disruption of bacterial cell integrity .
- Neurological Applications :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Chiral amino acid derivative | Modulates enzyme activity; potential therapeutic uses |
| Pyrrolidine | Parent structure | Lacks functional groups for specific biological activity |
| Proline | Amino acid | Similar structure but different stereochemistry |
| Pyrrolidine-2,5-dione | Derivative | Different functional groups; limited biological activity |
Q & A
Q. What in vitro assays best evaluate its potential as a proline analog in collagen synthesis?
- Assays :
- Procollagen C-Proteinase (PCP) Inhibition : Measure hydroxyproline levels via colorimetric assays.
- Cell Viability : MTT assay in fibroblast cultures to rule off-target cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
